HPPD Inhibitory Potency: 5-(4-Hydroxyphenyl)-1-methylpyridin-2(1H)-one Demonstrates Nanomolar IC50, Outperforming the Clinical Inhibitor NTBC
The compound inhibits human recombinant HPPD with an IC50 of 22 nM [1]. This is substantially more potent than the clinically used HPPD inhibitor nitisinone (NTBC), which exhibits an IC50 of 173 nM .
| Evidence Dimension | IC50 against human HPPD |
|---|---|
| Target Compound Data | 22 nM |
| Comparator Or Baseline | Nitisinone (NTBC) 173 nM |
| Quantified Difference | ~7.9-fold more potent |
| Conditions | Inhibition of human recombinant His-tagged HPPD expressed in E. coli BL21(DE3); UV/visible plate reader |
Why This Matters
Superior in vitro potency may translate to lower effective concentrations in cellular or in vivo models, reducing off-target risks and enabling more robust target engagement studies.
- [1] BindingDB. (2016). BDBM50072264 (CHEMBL3408319) – 5-(4-Hydroxyphenyl)-1-methylpyridin-2(1H)-one. IC50: 22 nM against human recombinant HPPD. View Source
